molecular formula C10H9Br2F3 B13119217 2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene

2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene

Cat. No.: B13119217
M. Wt: 345.98 g/mol
InChI Key: QNEOUSJVKAOJSM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8Br2F3. This compound is characterized by the presence of bromine atoms and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene typically involves the bromination of 1-(3-bromopropyl)-4-(trifluoromethyl)benzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include 1-(3-hydroxypropyl)-4-(trifluoromethyl)benzene and 1-(3-aminopropyl)-4-(trifluoromethyl)benzene.

    Oxidation Reactions: Products include 1-(3-oxopropyl)-4-(trifluoromethyl)benzene.

    Reduction Reactions: Products include 1-(3-propyl)-4-(trifluoromethyl)benzene.

Scientific Research Applications

2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated and fluorinated compounds on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-bromopropyl)-3-(trifluoromethyl)benzene
  • 2-Bromo-1-(3-bromopropyl)-2-(trifluoromethyl)benzene
  • 2-Bromo-1-(3-bromopropyl)-5-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This arrangement can result in distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H9Br2F3

Molecular Weight

345.98 g/mol

IUPAC Name

2-bromo-1-(3-bromopropyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9Br2F3/c11-5-1-2-7-3-4-8(6-9(7)12)10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

QNEOUSJVKAOJSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCCBr

Origin of Product

United States

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